Mortality Reduction vs. Placebo in AHFIRM
In the prespecified analysis of U.S. patients (n=227, 76% of total enrollment) from the Phase 2b AHFIRM trial (NCT04563026), larsucosterol demonstrated a statistically significant reduction in 90-day mortality compared to placebo [1]. This differentiation is critical given the lack of any FDA-approved therapy for AH. In contrast, the global trial population did not meet its primary endpoint, underscoring the importance of patient population and treatment timing when selecting this compound for research [2].
Reported 57% mortality reduction (p<0.01) in U.S. cohort
| Evidence Dimension | 90-day mortality (U.S. patients with severe AH) |
|---|---|
| Target Compound Data | Larsucosterol 30 mg: 8 deaths among 73 patients; Larsucosterol 90 mg: 10 deaths among 77 patients |
| Comparator Or Baseline | Placebo: 21 deaths among 77 patients |
| Quantified Difference | 57% reduction in mortality for 30 mg group (p<0.01); 58% reduction for 90 mg group (p<0.01) [3] |
| Conditions | Phase 2b randomized, double-blind, placebo-controlled, multicenter trial (AHFIRM); severe AH patients (MDF >32, MELD 21-30); U.S. cohort analysis |
Why This Matters
This represents the strongest clinical evidence differentiating larsucosterol from placebo in a well-defined U.S. patient cohort, supporting its selection for translational research focused on mortality endpoints in AH.
- [1] Shiffman M, et al. Larsucosterol for the Treatment of Alcohol-Associated Hepatitis. NEJM Evid. 2025;4(2):EVIDoa2400243. View Source
- [2] Mitchell Shiffman, MD: Phase 2b AHFIRM Data for Larsucosterol in Alcohol-Associated Hepatitis. HCPLive. 2026-04-06. View Source
- [3] AHFIRM: Phase 2b Data Shows Promise for Larsucosterol in Alcohol-Associated Hepatitis. HCPLive. 2026-03-18. View Source
